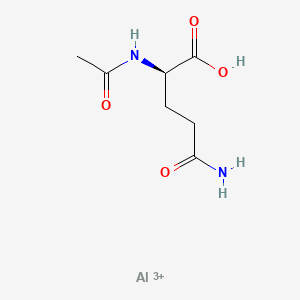

Aluminum N-acetyl-L-glutamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-アセチル-L-グルタミンアルミニウムは、アセグルタミドアルミニウムとしても知られており、アルミニウムとN-アセチル-L-グルタミンの特性を組み合わせた化合物です。これは、体と脳におけるグルタミン酸の前駆体であるアミノ酸L-グルタミンのアセチル化された形です。 この化合物は、神経保護、ノオトロピック、および抗潰瘍特性で知られています .

準備方法

合成ルートと反応条件

N-アセチル-L-グルタミンの合成は、通常、L-グルタミンのアセチル化を伴います。一般的な方法の1つは、L-グルタミンを水に溶解し、触媒を加え、次にゆっくりと無水酢酸と水酸化ナトリウム溶液を加えることです。pHは7〜12に調整され、反応は5〜80℃の温度で1〜3時間行われます。 アシル化が完了した後、pHは塩酸を使用して0.5〜3.0に調整され、続いて結晶化および乾燥が行われて最終生成物が得られます .

工業的生産方法

工業的な設定では、N-アセチル-L-グルタミンの製造は、同様のステップを伴いますが、より大規模に行われます。このプロセスには、L-グルタミンを水に溶解し、無水酢酸を加え、pHと温度を制御して収率を最適化することが含まれます。 その後、生成物は結晶化と乾燥によって精製されます .

化学反応の分析

反応の種類

N-アセチル-L-グルタミンアルミニウムは、次を含むさまざまな化学反応を起こします。

酸化: この反応は電子の損失を伴い、アルミニウムの異なる酸化状態の形成につながる可能性があります。

還元: この反応は電子の獲得を伴い、アルミニウムイオンを金属状態に還元する可能性があります。

置換: この反応では、分子の1つの官能基が別の官能基に置き換えられます。たとえば、アセチル基は特定の条件下で置換される可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな酸と塩基が含まれます。 条件は目的の反応によって異なりますが、通常は制御された温度とpHレベルが含まれます .

主要な製品

これらの反応から形成される主要な生成物は、特定の反応条件によって異なります。たとえば、酸化は酸化アルミニウムを生成する可能性がありますが、還元は金属アルミニウムを生成する可能性があります。 置換反応は、N-アセチル-L-グルタミンのさまざまな誘導体を生成する可能性があります .

科学研究への応用

N-アセチル-L-グルタミンアルミニウムは、幅広い科学研究への応用があります。

科学的研究の応用

Aluminum N-acetyl-L-glutamine has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.

Biology: The compound is studied for its role in cellular metabolism and its effects on cell growth and differentiation.

Medicine: It has neuroprotective and anti-inflammatory properties, making it useful in treating neurological disorders and inflammation-related conditions. .

作用機序

N-アセチル-L-グルタミンアルミニウムの作用機序には、いくつかの分子標的と経路が含まれます。

神経保護: この化合物は、運動ニューロンの生存と軸索の再ミエリン化を強化することにより、神経保護効果を発揮します。

代謝: これは、正常な脳機能の維持に不可欠なグルタミン酸とガンマアミノ酪酸(GABA)の前駆体として機能します.

細胞シグナル伝達: この化合物は、代謝、シグナル伝達、細胞防御に関連する遺伝子の発現を調節し、細胞内シグナル伝達経路を活性化します

類似の化合物との比較

類似の化合物

- N-アセチルアスパラギン酸

- N-アセチルグルタミン酸

- シトルリン

- ピバガビン

独自性

類似の化合物と比較して、N-アセチル-L-グルタミンアルミニウムは、アルミニウムとN-アセチル-L-グルタミンの組み合わせた特性により際立っています。この組み合わせは、神経保護剤およびノオトロピック剤としての安定性と効力を高めます。 さらに、グルタミンの液体安定源として機能する能力により、タンパク質エネルギー不足を防ぐのに役立ちます .

類似化合物との比較

Similar Compounds

- N-acetylaspartic acid

- N-acetylglutamic acid

- Citrulline

- Pivagabine

Uniqueness

Compared to similar compounds, aluminum N-acetyl-L-glutamine stands out due to its combined properties of aluminum and N-acetyl-L-glutamine. This combination enhances its stability and potency as a neuroprotective and nootropic agent. Additionally, its ability to act as a liquid-stable source of glutamine makes it valuable in preventing protein energy malnutrition .

特性

CAS番号 |

42365-33-3 |

|---|---|

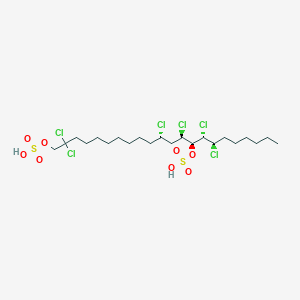

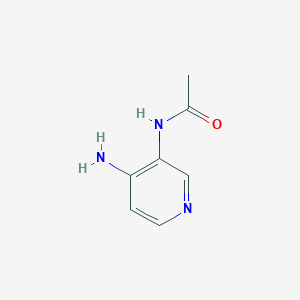

分子式 |

C7H12AlN2O4+3 |

分子量 |

215.16 g/mol |

IUPAC名 |

aluminum;(2R)-2-acetamido-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1 |

InChIキー |

VAYMRGDBPHCZCI-NUBCRITNSA-N |

異性体SMILES |

CC(=O)N[C@H](CCC(=O)N)C(=O)O.[Al+3] |

正規SMILES |

CC(=O)NC(CCC(=O)N)C(=O)O.[Al+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。